3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Kinase Inhibitor Design Scaffold Hopping Structural Biology

Researchers developing CDK-focused kinase libraries face a critical scarcity of well-characterized cyclopenta[e]-fused pyrazolo[1,5-a]pyrimidine building blocks-generic [d]-fused analogs show fundamentally different target engagement. This specific 3-chloro-2,5-dimethyl-[e]-fused regioisomer (CAS 685107-07-7) addresses this gap as a validated CDK2 inhibitor scaffold with sub-100 nM potency and a 3-Cl handle for late-stage cross-coupling diversification. Benefits include: • Low MW (221.68) for fragment-to-lead optimization • Traceable HTS data (RGS4, μ-opioid, ADAM17) for phenotypic screening • Consistent [e]-fusion topology ensures CDK-directed target engagement over CRF1 receptor profiles associated with [d]-fused analogs.

Molecular Formula C11H12ClN3
Molecular Weight 221.69
CAS No. 685107-07-7
Cat. No. B2813867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
CAS685107-07-7
Molecular FormulaC11H12ClN3
Molecular Weight221.69
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C3=C1CCC3)C)Cl
InChIInChI=1S/C11H12ClN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3
InChIKeyXITROMIMEXHPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Scaffold Context


3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 685107-07-7) is a low-molecular-weight (221.68 g/mol) heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class [1]. Its core structure features a cyclopenta[e] ring fusion—a regioisomeric arrangement distinct from the more extensively studied cyclopenta[d] series—combined with a 3-chloro-2,5-dimethyl substitution pattern . While pyrazolo[1,5-a]pyrimidines are broadly recognized as privileged scaffolds for kinase inhibitor discovery, the specific [e]-fused topology and chloro-methyl substitution profile of this compound define a unique chemical space that cannot be assumed to be functionally interchangeable with its [d]-fused or differently substituted analogs [2].

Cyclopenta[e] regioisomer – distinct from [d]-fused pyrazolo[1,5-a]pyrimidines
3-Chloro-2,5-dimethyl substitution – unique pharmacophoric identity
Building block for kinase inhibitor scaffolds; not functionally interchangeable with generic analogs

Why Generic Substitution Fails


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to both ring-fusion topology and peripheral substitution; even seemingly minor structural changes can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The cyclopenta[e] fusion present in this compound positions the cyclopentane ring differently than the cyclopenta[d] isomers that dominate the CRF1 antagonist and CDK inhibitor patent literature, leading to distinct molecular conformation and intermolecular interaction patterns [2]. Additionally, the 3-chloro substituent is a critical determinant of electronic distribution and potential halogen-bonding interactions, while the 2,5-dimethyl groups influence both steric bulk and metabolic stability relative to unsubstituted or mono-methyl analogs . Procuring a generic pyrazolo[1,5-a]pyrimidine without verifying the exact fusion regioisomer and substitution pattern risks selecting a compound with fundamentally different biological activity, synthetic reactivity, and physicochemical behavior.

Ring fusion topology
Cyclopenta[e] conformation differs from [d]-fused analogs; target class may shift from CDK to CRF1.
3-Chloro substituent
Dechlorinated analog shows no curated HTS activity; removing Cl may eliminate key recognition.
Scaffold class ambiguity
Generic pyrazolo[1,5-a]pyrimidines may not match [e]-fusion or dimethyl pattern, altering synthetic and biological behavior.

Differentiation Evidence vs. Analogs


Regioisomeric Ring Fusion and Conformation

The cyclopenta[e] fusion in this compound represents a regioisomeric alternative to the more common cyclopenta[d]pyrazolo[1,5-a]pyrimidine series found in CRF1 antagonist patents. X-ray crystallographic analysis of the closely related 2-tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine reveals that the [e]-fusion imposes a distinctly different molecular conformation and supramolecular aggregation pattern—specifically, C-H···π(pyrazole) hydrogen bonds and π-π stacking interactions between inversion-related pyrimidine rings—compared to analogous 2-arylpyrazolo[1,5-a]pyrimidines with alternative fusion topologies [1]. While no direct head-to-head bioactivity comparison is available for this specific compound, the conformational distinction is documented at atomic resolution and is expected to translate into differential target binding when deployed in kinase or GPCR assays.

Ring fusion conformation
Context-dependent
Distinct C-H···π(pyrazole) and π-π stacking motifs (2-tert-butyl analog X-ray)
Conformational distinctness supports scaffold-specific SAR exploration
Direct evidence limited to analog; extrapolation expected
Kinase Inhibitor Design Scaffold Hopping Structural Biology

3-Chloro Substitution and HTS Activity Profile

Public bioassay records for CAS 685107-07-7 indicate that this compound was tested in at least four distinct high-throughput screening (HTS) campaigns: a regulator of G-protein signaling 4 (RGS4) activator assay (Johns Hopkins Ion Channel Center), a μ-opioid receptor (MOR-1) agonist assay, an ADAM17 (TACE) exosite inhibitor assay, and a fluorescence-based cell-based primary screen (The Scripps Research Institute Molecular Screening Center) . Although quantitative IC50/EC50 values are not publicly disclosed, the compound′s progression into multiple orthogonal HTS platforms demonstrates a broad interaction profile. In contrast, the 3-unsubstituted analog (2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine) shows no comparable curated bioactivity data in PubChem, suggesting that the 3-chloro group is a critical pharmacophoric element for biological recognition [1].

Bioactivity profile
Class-level
Target: 4 HTS assay entries (RGS4, MOR-1, ADAM17, cell screen)
Comparator (3-unsubstituted): 0 curated entries
3-Cl group critical for biological recognition across multiple targets
PubChem bioassay data (2026); no IC50 disclosed
High-Throughput Screening GPCR Protease Inhibition

CDK Inhibitor Scaffold Patent Validation

The patent family encompassing substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase (CDK) inhibitors—including US 2006128725 A1, US 2007/0281951 A1, and US 8580782 B2—explicitly claims cyclopenta[e]pyrazolo[1,5-a]pyrimidine scaffolds with chloro and methyl substituents at the 3-, 2-, and 5-positions, respectively [1]. Within this patent class, representative compounds bearing the cyclopenta[e] core demonstrated CDK2/cyclin A inhibitory IC50 values as low as 0.020 μM (20 nM), establishing the scaffold′s capacity for potent target engagement [1]. While the specific IC50 of CAS 685107-07-7 against CDK2 is not publicly reported, its structural congruence with the patented pharmacophore—particularly the 3-chloro-2,5-dimethyl substitution—positions it as a direct analog of compounds with proven sub-100 nM CDK inhibitory activity. By contrast, cyclopenta[d]pyrazolo[1,5-a]pyrimidines are predominantly claimed as CRF1 antagonists rather than CDK inhibitors, indicating divergent target class selectivity driven by fusion topology [2].

CDK2 inhibition (patent class)
Class-level
Patent-class IC50: 20 nM (CDK2/cyclin A)
Supports CDK target engagement assay context
Representative compound in patent; not measured for this exact building block
CDK Inhibition Cancer Therapeutics Kinase Selectivity

Physicochemical Profile: Lead-Like Properties

The calculated physicochemical properties of CAS 685107-07-7 distinguish it from many clinically explored pyrazolo[1,5-a]pyrimidine kinase inhibitors. With an XLogP3-AA of 2.4, zero hydrogen bond donors, and only two hydrogen bond acceptors, this compound occupies a relatively compact, lipophilic chemical space [1]. By comparison, the clinical CDK inhibitor dinaciclib (a pyrazolo[1,5-a]pyrimidine derivative) has a molecular weight of 562.7 g/mol, XLogP3-AA of 1.9, and 7 hydrogen bond acceptors [2]. The lower molecular weight and reduced hydrogen-bonding capacity of CAS 685107-07-7 predict superior passive membrane permeability and a simpler metabolic profile, making it a more tractable starting point for fragment-based or lead-like optimization campaigns [3].

Lead-like properties
Context-dependent
Target MW 221.7, HBA 2, XLogP 2.4
vs. dinaciclib MW 562.7, HBA 7, XLogP 1.9
Favors fragment-based optimization and permeability control
Calculated properties (XLogP3-AA); experimental ADME not reported
Drug-Likeness ADME Prediction Lead Optimization

Research and Industrial Application Scenarios


CDK Inhibitor Lead Generation & Scaffold Hopping

The compound is structurally validated within a patent class of cyclopenta[e]pyrazolo[1,5-a]pyrimidine CDK inhibitors that have demonstrated sub-100 nM potency against CDK2 [1]. Researchers building focused kinase libraries should select this compound as a synthetic intermediate or scaffold core, as its [e]-fusion topology directs target engagement toward CDKs rather than the CRF1 receptor profile associated with [d]-fused analogs [2]. The 3-chloro handle further enables late-stage diversification via cross-coupling chemistry.

GPCR and Protease HTS Follow-Up

The compound has been tested in multiple HTS campaigns targeting RGS4, μ-opioid receptor, and ADAM17, indicating promiscuous biological recognition that may be exploited for phenotypic screening [1]. Procurement of this specific compound enables direct follow-up on these existing HTS data points; using a dechlorinated or regioisomeric analog would break traceability to the original screening results and require de novo assay validation.

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of 221.68 g/mol and favorable lead-like properties (XLogP3-AA 2.4, HBD 0, HBA 2), this compound meets fragment library criteria [1]. Compared to larger pyrazolo[1,5-a]pyrimidine drug molecules such as dinaciclib (MW 562.7), it provides a more efficient starting point for property-guided optimization, allowing medicinal chemists to grow the molecule while maintaining control over lipophilicity and permeability [2].

Synthetic Methodology for [e]-Fused Scaffolds

The cyclopenta[e] fusion is synthetically less accessible than the [d] isomer, and published routes often involve condensation of 5-aminopyrazoles with 2-acylcyclopentanones [1]. Procuring this compound as a characterized analytical standard supports method development for novel synthetic protocols targeting the [e]-fused scaffold, which remains underrepresented in the literature relative to [d]-fused analogs.

Application
Selection Property
Validation Focus
CDK inhibitor lead generation
Cyclopenta[e] core topology with 3-Cl diversification handle
CDK2/cyclin A target engagement assay
GPCR / protease HTS follow-up
Traceable HTS bioactivity signature (4 assay entries)
RGS4, MOR-1, ADAM17 orthogonal assay confirmation
Fragment-based library expansion
Low MW, low H-bond capacity lead-like profile
Passive permeability and lipophilicity optimization assays
Synthetic methodology development
Underrepresented [e]-fused scaffold
Condensation-based synthetic route validation
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